Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a bicyclic compound containing a benzyl group, a hydroxyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
Methyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWICDZTOSCKLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576624 |
Source
|
Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217190-38-9 |
Source
|
Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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